N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S3/c18-17(19,20)12-3-1-4-14(9-12)27(23,24)21-11-16(22,13-6-8-25-10-13)15-5-2-7-26-15/h1-10,21-22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQMURHFKVEOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its pharmacological implications.
The molecular formula for the compound is , with a molecular weight of 310.4 g/mol. The structure features a sulfonamide group, which is commonly associated with various biological activities, including antibacterial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene derivatives and subsequent coupling reactions. The synthetic routes often utilize reagents such as trifluoromethyl benzenesulfonyl chloride and various thiophenes to achieve the desired product.
Antibacterial Properties
Recent studies have indicated that compounds containing sulfonamide groups exhibit notable antibacterial activity. For instance, in a comparative study involving various sulfonamide derivatives, it was found that the compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
In vitro assays have shown that this compound possesses antioxidant properties. The compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, revealing significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Cytotoxicity Studies
Cytotoxicity evaluations on human lung fibroblast (WI38) cells indicated that the compound exhibits minimal toxicity, suggesting a potential therapeutic index favorable for further development as an antibacterial agent. The IC50 values were significantly higher than those of conventional chemotherapeutics like doxorubicin, indicating a safer profile for normal cells.
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against S. aureus, E. coli |
| Antioxidant | Significant DPPH scavenging activity |
| Cytotoxicity | Minimal toxicity in WI38 cells |
Case Studies
- Study on Antibacterial Efficacy : A recent study published in Nature Scientific Reports evaluated the antibacterial efficacy of various sulfonamides, including our compound of interest. The results demonstrated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent against resistant bacterial strains .
- Antioxidant Potential : In another study focusing on antioxidant properties, the compound was tested alongside known antioxidants in both in vitro and in vivo models. The findings indicated that it not only scavenged free radicals effectively but also enhanced cellular antioxidant defenses by upregulating key antioxidant enzymes .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide as an anticancer agent. Its mechanism of action appears to involve:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways in various cancer cell lines.
- Cell Cycle Arrest : It inhibits proliferation by affecting the cell cycle, particularly in breast and lung cancer cells.
Case Studies on Anticancer Activity
| Study | Cell Line | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |
| Study 2 | MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |
These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies.
Enzyme Inhibition
The sulfonamide group in the compound is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and certain proteases. This inhibition can be crucial for designing drugs that target specific metabolic pathways in cancer cells or pathogens.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.
Neuroprotective Effects
Research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease.
Organic Electronics
Due to its unique electronic properties derived from the thiophene rings and trifluoromethyl group, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a candidate for further exploration in this field.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene rings and hydroxyl group are primary sites for oxidation:
| Reaction Site | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Thiophene rings | H<sub>2</sub>O<sub>2</sub>, Acetic Acid | Thiophene sulfoxides or sulfones | Oxidation occurs at sulfur atoms, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). |
| Hydroxyl group | KMnO<sub>4</sub>, acidic conditions | Ketone (if tertiary alcohol is activated) | Tertiary alcohol oxidation is sterically hindered; strong oxidants may yield trace ketone. |
Electrophilic Aromatic Substitution (EAS)
Thiophene rings undergo EAS at positions dictated by electron-donating/withdrawing effects:
| Reaction Type | Reagents | Position | Product | Directing Effects |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 (thiophene) | Nitrothiophene derivatives | Hydroxyl group exerts electron-donating effects via conjugation. |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | C-4 (thiophene) | Chlorothiophene derivatives | Trifluoromethyl group deactivates benzene ring, directing substitutions meta. |
Sulfonamide Hydrolysis
The sulfonamide group may hydrolyze under extreme conditions:
| Conditions | Products | Kinetics |
|---|---|---|
| Concentrated HCl, reflux (6–12 h) | 3-(Trifluoromethyl)benzenesulfonic acid + amine | Slow due to sulfonamide’s hydrolytic stability. |
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic reactions:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | Acetylated derivative | Enhances lipophilicity for membrane permeability. |
| Ether formation | Alkyl halides, NaH | Alkyl ether derivatives | Modifies solubility and bioavailability. |
Cycloaddition Reactions
Thiophene rings may act as dienes in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adducts | Endo preference due to electron-rich diene. |
Biological Interactions
While not a classical "reaction," the compound’s sulfonamide group inhibits dihydropteroate synthase in bacterial folate synthesis. The trifluoromethyl group enhances binding affinity through hydrophobic interactions .
Comparative Reactivity Table
A comparison of functional group reactivity guides synthetic modifications:
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| Thiophene rings | 1 | EAS, oxidation, cycloaddition |
| Hydroxyl group | 2 | Esterification, oxidation |
| Sulfonamide | 3 | Hydrolysis (limited) |
| Trifluoromethyl group | 4 | Electron withdrawal (no direct reactions) |
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Derivatives
Compound A: N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- CAS No.: 2034239-87-5
- Molecular Formula: C₁₇H₁₄F₃NO₅S₂
- Molecular Weight : 433.4 g/mol
- Structural Differences :
- Substituent Variation :
- Heterocycle : Replaces one thiophen-3-yl group with a furan-3-yl ring.
- Aromatic Substituent : Uses a 4-(trifluoromethoxy) (OCF₃) group instead of 3-(trifluoromethyl) (CF₃) on the benzene ring.
- Electronic Effects :
- Furan’s lower aromaticity compared to thiophene may reduce hydrophobic interactions in biological systems.
Table 1: Structural and Electronic Comparison
| Feature | Target Compound | Compound A |
|---|---|---|
| Aromatic Rings | Dual thiophene (S-rich) | Thiophene + furan (O-rich) |
| Benzenesulfonamide | 3-CF₃ | 4-OCF₃ |
| Molecular Weight | 433.5 | 433.4 |
| Electron Effects | Strong electron withdrawal | Moderate electron withdrawal |
Compound B: N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (from )
- Key Features :
- Pyrimidine core with a methanesulfonamide group.
- Contains a 4-fluorophenyl and formyl substituent.
- Comparison :
Compound C: Ethametsulfuron Methyl Ester (from )
- Use : Herbicide (sulfonylurea class).
- Structural Features :
- Triazine ring linked to a sulfonylurea group.
- Comparison :
Research Implications and Limitations
- Structural Insights :
- Data Gaps: Physical properties (melting point, solubility) and biological data (IC₅₀, toxicity) are unavailable, limiting functional comparisons. No crystallographic data (e.g., from SHELXL ) are provided to analyze conformational stability.
Q & A
Q. What are the standard synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Thiophene derivatization : Cross-coupling reactions (e.g., palladium-catalyzed) to introduce thiophene rings .
- Sulfonamide formation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a hydroxyethylamine intermediate under basic conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Key parameters include inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and solvent selection (e.g., THF or DCM). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiophene substituents and sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₈H₁₇F₃N₂O₃S) and detects isotopic patterns .
- X-ray crystallography : Resolves stereochemistry of the hydroxyethyl group and spatial arrangement of thiophene rings (using SHELX programs) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density-functional theory (DFT) calculations model:
- Electron density distribution : The trifluoromethyl group’s electron-withdrawing effects and sulfonamide’s charge delocalization .
- Reactivity hotspots : Thiophene rings and the hydroxyethyl group are predicted sites for electrophilic/nucleophilic attacks . Software like Gaussian or ORCA is used, with basis sets (e.g., 6-31G*) optimized for sulfur and fluorine atoms .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray diffraction to confirm stereochemical assignments .
- Dynamic effects analysis : Variable-temperature NMR assesses conformational flexibility of the hydroxyethyl group .
- Computational docking : Overlay DFT-optimized structures with experimental data to reconcile discrepancies .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Core modifications : Replace thiophene rings with furan or pyridine to alter lipophilicity and π-π stacking .
- Functional group tuning : Substitute trifluoromethyl with cyano or nitro groups to modulate enzyme-binding affinity .
- Pharmacophore mapping : Molecular dynamics simulations identify critical interactions (e.g., hydrogen bonding at sulfonamide) .
Q. What methodologies address challenges in crystallizing this compound for structural analysis?
- Co-crystallization : Use of co-formers (e.g., nicotinamide) improves crystal lattice stability .
- Solvent screening : High-throughput trials with polar aprotic solvents (DMF, DMSO) enhance nucleation .
- Cryo-cooling : Prevents phase separation during data collection for SHELXL refinement .
Data Contradiction and Mechanistic Analysis
Q. How to investigate conflicting reports on this compound’s enzyme inhibition mechanism?
- Kinetic assays : Measure IC₅₀ values under varied pH/temperature to identify optimal inhibition conditions .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish competitive vs. allosteric inhibition .
- Mutagenesis studies : Target protein residues (e.g., catalytic triad) to validate sulfonamide interactions .
Q. What statistical approaches optimize reaction yields when scaling up synthesis?
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical factors (e.g., catalyst loading, solvent ratio) .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .
Application-Oriented Questions
Q. How can this compound’s fluorescence properties be leveraged in material science?
- Photophysical profiling : UV-Vis and fluorescence spectroscopy assess π-conjugation between thiophene rings .
- OLED applications : Thin-film deposition tests evaluate electroluminescence efficiency .
Q. What in silico tools predict this compound’s pharmacokinetics (e.g., CYP450 metabolism)?
- ADMET prediction : SwissADME or ADMET Predictor software estimates logP, bioavailability, and metabolic stability .
- CYP450 docking : AutoDock Vina simulates interactions with cytochrome isoforms to identify potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
